molecular formula C19H16O B11857620 (2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone CAS No. 6271-14-3

(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone

Katalognummer: B11857620
CAS-Nummer: 6271-14-3
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: RFNOGNKLBAMZCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone is an organic compound with the molecular formula C19H16O. It is a derivative of naphthalene, featuring a phenyl group attached to the methanone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3-dimethylnaphthalene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,3-Dimethylnaphthalen-1-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

6271-14-3

Molekularformel

C19H16O

Molekulargewicht

260.3 g/mol

IUPAC-Name

(2,3-dimethylnaphthalen-1-yl)-phenylmethanone

InChI

InChI=1S/C19H16O/c1-13-12-16-10-6-7-11-17(16)18(14(13)2)19(20)15-8-4-3-5-9-15/h3-12H,1-2H3

InChI-Schlüssel

RFNOGNKLBAMZCW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC=CC=C2C(=C1C)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.